6-[(4-benzylpiperazin-1-yl)methyl]-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine
Overview
Description
6-[(4-benzylpiperazin-1-yl)methyl]-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, a benzylpiperazine moiety, and a methylphenyl group. Triazine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been reported to exhibit significant antibacterial and antifungal activity . Therefore, it’s plausible that this compound may also target bacterial and fungal cells.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to inhibition of essential cellular processes, which could result in the death of the target cells .
Biochemical Pathways
Based on the antimicrobial activity of similar compounds, it can be inferred that the compound might interfere with essential biochemical pathways in bacterial and fungal cells, leading to their death .
Result of Action
Based on the antimicrobial activity of similar compounds, it can be inferred that the compound might cause disruption of essential cellular processes in bacterial and fungal cells, leading to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group is introduced through nucleophilic substitution reactions, often involving the use of benzyl halides and piperazine derivatives.
Attachment of the Methylphenyl Group: The methylphenyl group is attached via electrophilic aromatic substitution reactions, utilizing reagents such as methylphenyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[(4-benzylpiperazin-1-yl)methyl]-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Benzyl halides, piperazine derivatives, and methylphenyl halides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
6-[(4-benzylpiperazin-1-yl)methyl]-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-benzylpiperazin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 2-[(4-benzylpiperazin-1-yl)methyl]-5-(2-chloro-4-methylphenyl)-1H-benzimidazole-7-carboxylic acid
Uniqueness
6-[(4-benzylpiperazin-1-yl)methyl]-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific combination of functional groups and structural features. The presence of the triazine ring, benzylpiperazine moiety, and methylphenyl group imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-[(4-benzylpiperazin-1-yl)methyl]-2-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7/c1-17-6-5-9-19(14-17)24-22-26-20(25-21(23)27-22)16-29-12-10-28(11-13-29)15-18-7-3-2-4-8-18/h2-9,14H,10-13,15-16H2,1H3,(H3,23,24,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKLASFQGKFJOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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